N,N,N'-Triphenyl-p-phenylenediamine
Overview
Description
Synthesis Analysis
N,N,N'-Triphenyl-p-phenylenediamine and its derivatives can be synthesized through condensation reactions involving aromatic diamines and various compounds such as 4-fluoronitrobenzene, followed by catalytic or palladium-catalyzed reduction processes. These methods yield a variety of triphenylamine-containing aromatic polyamides and poly(amine amide)s with remarkable solubility and thermal stability, making them suitable for creating transparent, tough, and flexible films (Liou et al., 2002); (Liou & Chang, 2008).
Molecular Structure Analysis
The molecular structure of this compound derivatives demonstrates flexibility and a variety of coordination possibilities, as evidenced by crystallographic studies. These studies show the compound's ability to adopt cisoidal conformations around central phenylenediamine rings, indicating a high degree of structural adaptability for various applications (Daoudi et al., 2003).
Chemical Reactions and Properties
This compound and its derivatives undergo various chemical reactions, including electrochemical oxidation, which results in the formation of stable semiquinone and quinone-imine species. These reactions are crucial for the compound's application in electrochromic devices and materials (Santana et al., 2006); (Nematollahi & Maleki, 2009).
Physical Properties Analysis
The physical properties of this compound-based polymers are characterized by their excellent solubility in organic solvents, high thermal stability, and the ability to form films with good mechanical properties. These properties are attributed to the structural characteristics of the triphenylamine moiety, which enhances the materials' performance in various applications (Liou et al., 2002).
Chemical Properties Analysis
The chemical properties of this compound-based materials, particularly their electrochromic and photophysical behaviors, are significant for their use in electrochromic devices. These materials exhibit reversible electrochemical oxidation processes, leading to strong color changes. This electrochromic behavior, combined with their photophysical properties, makes them suitable for applications requiring high-performance electrochromic materials (Liou & Hsiao, 2005).
Scientific Research Applications
Synthesis of Polymeric Materials : It's used in synthesizing novel aromatic poly(amine-imide)s with pendent triphenylamine units, forming transparent, tough, and flexible films with good mechanical properties (Cheng, Hsiao, Su, & Liou, 2005). Similarly, it aids in synthesizing aromatic poly(amine-amide)s with strong UV-vis absorption, photoluminescence, and electrochromic properties (Liou, Hsiao, & Su, 2005), and in creating soluble aromatic polyamides with good mechanical and thermal properties (Liou et al., 2002).
Antioxidant Studies : It's used to study the reaction sites of N,N′-substituted p-phenylenediamine antioxidants, which are crucial in understanding their function and effectiveness (Breza, Kortišová, & Cibulková, 2006).
Electronic and Optical Applications : N,N,N'-Triphenyl-p-phenylenediamine is studied for its use in small organic hole-transport molecules based on the triphenylamine unit, significant in electronic device research (Yeh et al., 2003). It also has applications in preparing optically active and thermally stable poly(amide-imide)s (Mallakpour, Hajipour, & Roohipour-fard, 2000), and for its electroconducting properties (Casa, Bizzarri, & Andreani, 1987).
Chemical Research : It's used for studying the electrochemical behavior in acid solutions and in synthesizing various derivatives (Santana et al., 2006), and for exploring the linear correlation between substituent number and redox potential (Chung & Su, 2009).
Environmental and Health Research : Intriguingly, it's identified as a toxic impurity in commercial diphenylamine that induces polycystic kidney disease in rats (Clegg, Safe, & Crocker, 1981), and is used as an antioxidant in the rubber industry (Rapta et al., 2009).
Further Applications : It's used in creating highly stable anodic electrochromic aromatic polyamides (Liou & Chang, 2008), and in synthesizing fluorescent porous hyperbranched aromatic polyamide for various applications like storage and catalysis (Hu, 2017). Additionally, it exhibits a flexible cisoidal conformation accommodating metal coordinations (Daoudi et al., 2003), and is explored in electrochemical supercapacitors (EL-Mahdy et al., 2019).
Mechanism of Action
Target of Action
N,N,N’-Triphenyl-p-phenylenediamine, also known as 4-Anilinotriphenylamine, primarily targets redox-active amine groups . These groups play a crucial role in the compound’s function as a cathode material for dual-ion batteries .
Mode of Action
The compound interacts with its targets through a redox reaction . This interaction enables a theoretical specific capacity of 209 mA h g−1, which is much higher than that of all other materials of this family reported so far .
Biochemical Pathways
The compound affects the energy storage and release pathways in dual-ion batteries . The downstream effects include promising operating voltages of 3.5–3.7 V and decent practical gravimetric capacities of 97, 94, and 63 mA h g−1 in lithium, sodium, and potassium half-cells, respectively .
Pharmacokinetics
The compound demonstrates a high density of redox-active amine groups, contributing to its high specific capacity .
Result of Action
The molecular and cellular effects of the compound’s action are reflected in its performance in batteries. A specific capacity of 84 mA h g−1 was obtained for ultrafast lithium batteries operating at 100C (full charge and discharge takes 36 seconds only), which is, to the best of our knowledge, the highest battery capacity reported so far for such high current densities . The compound also showed promising stability reflected in 67% capacity retention after 5000 charge–discharge cycles .
properties
IUPAC Name |
1-N,4-N,4-N-triphenylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQFHFNWMCLWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941378 | |
Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19606-98-5 | |
Record name | N,N,N'-Triphenyl-4-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019606985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~,N~1~,N~4~-Triphenylbenzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N'-Triphenyl-1,4-phenylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N,N,N'-Triphenyl-p-phenylenediamine significant in the context of diphenylamine usage?
A1: this compound is a concerning impurity found in commercially available diphenylamine. This is particularly significant because research has shown that this specific impurity induces polycystic kidney disease in rats. [] This finding highlights the importance of purifying diphenylamine for applications where its purity is crucial, especially in research and manufacturing processes.
Q2: How is this compound formed in commercial diphenylamine?
A2: The research indicates that this compound can form during the heating of diphenylamine. [] This suggests that the impurity may arise as a byproduct during the production or storage of diphenylamine, particularly if exposed to elevated temperatures.
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